molecular formula C10H7ClN4O2S B2809806 5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 339096-63-8

5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2809806
CAS No.: 339096-63-8
M. Wt: 282.7
InChI Key: IYAXBXGQAHUQHG-UHFFFAOYSA-N
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Description

5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound featuring a pyrimidine ring fused with a thioxo group and a chloropyridinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and a suitable formylating agent.

    Formylation: The 5-chloropyridine-2-amine undergoes formylation to introduce the formyl group, resulting in 5-chloropyridin-2-ylformamide.

    Cyclization: The formylated intermediate is then reacted with thiourea under acidic conditions to promote cyclization, forming the pyrimidine ring.

    Final Product Formation: The resulting intermediate undergoes further reaction with a suitable methylene donor to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the chloropyridinyl substituent, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits significant antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of various bacterial and viral strains, making it a candidate for new antimicrobial agents.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has shown the ability to inhibit the proliferation of cancer cells, making it a potential lead compound for the development of new anticancer drugs.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it interferes with cell cycle progression and induces apoptosis in cancer cells. The exact molecular pathways may involve inhibition of kinases or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((5-bromopyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(((5-fluoropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(((5-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of 5-(((5-chloropyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its chloropyridinyl substituent, which enhances its reactivity and biological activity compared to its analogs. The presence of the chlorine atom increases the compound’s ability to interact with biological targets, making it more potent in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(5-chloropyridin-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O2S/c11-5-1-2-7(12-3-5)13-4-6-8(16)14-10(18)15-9(6)17/h1-4H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJZVGLOCTUYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127462
Record name 5-[[(5-Chloro-2-pyridinyl)amino]methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339096-63-8
Record name 5-[[(5-Chloro-2-pyridinyl)amino]methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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